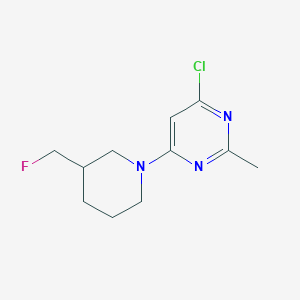

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[3-(fluoromethyl)piperidin-1-yl]-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClFN3/c1-8-14-10(12)5-11(15-8)16-4-2-3-9(6-13)7-16/h5,9H,2-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDMUBUTVPGRILV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves:

- Functionalization of the pyrimidine ring, especially at the 4- and 6-positions.

- Introduction of the piperidinyl substituent bearing the fluoromethyl group.

- Chlorination and methylation steps to achieve the desired substitution pattern.

The synthetic approach can be broken down into key stages:

Preparation of the Pyrimidine Core and Substituents

3.1 Synthesis of 2-Methylpyrimidine Derivatives

Starting from commercially available 2-methylpyrimidine, bromination at the 5-position is performed using bromine in acetic acid under reflux conditions overnight. This yields 5-bromo-2-methylpyrimidine, a key intermediate for further functionalization.

Introduction of Piperidinyl Group

The 5-bromo intermediate undergoes lithium-halogen exchange by treatment with n-butyllithium at low temperature (-78 °C), followed by nucleophilic addition of an N-benzylpiperidine ketone derivative. This step forms a piperidinyl-substituted pyrimidine alcohol intermediate.

3.3 Conversion to Piperidinyl Pyrimidine

The alcohol intermediate is subjected to acidic reflux (e.g., with concentrated hydrochloric acid in ethanol) to form a tetrahydropyridine derivative, which is then hydrogenated catalytically (using palladium on carbon under hydrogen atmosphere) to yield the saturated 2-methyl-5-(piperidin-4-yl)pyrimidine.

Introduction of Fluoromethyl Group on Piperidine

While direct literature on fluoromethylation of the piperidine nitrogen in this exact compound is limited in the provided sources, general synthetic methods for fluoromethylation involve:

- Reaction of the piperidine nitrogen with fluoromethyl halides (e.g., fluoromethyl chloride or bromide) under basic conditions.

- Alternatively, nucleophilic substitution reactions on a suitable precursor bearing a leaving group at the methyl position.

This step is critical to obtain the 3-(fluoromethyl)piperidin-1-yl substituent on the pyrimidine ring.

Chlorination at the 4-Position of Pyrimidine

The 4-chloro substitution is commonly introduced by treating the corresponding hydroxy or amino-substituted pyrimidine with chlorinating agents such as phosphorus oxychloride (POCl3). This reagent converts hydroxy groups to chloro substituents efficiently, as described in related pyrimidine chemistry patents.

Representative Reaction Conditions and Purification

| Step | Reaction | Conditions | Purification |

|---|---|---|---|

| Bromination of 2-methylpyrimidine | 2-methylpyrimidine + Br2 | Reflux in acetic acid overnight | Cooling, water addition, extraction |

| Lithium-halogen exchange and nucleophilic addition | 5-bromo-2-methylpyrimidine + n-BuLi + N-benzylpiperidine ketone | THF, -78 °C, stirring 1-3 hours | Extraction, silica gel chromatography |

| Acidic conversion to tetrahydropyridine | Intermediate + conc. HCl | Reflux in ethanol, 4 hours | Extraction, silica gel chromatography |

| Catalytic hydrogenation | Tetrahydropyridine derivative + Pd/C | Room temperature, H2 atmosphere, 24 hours | Filtration, concentration |

| Chlorination | Hydroxy-pyrimidine derivative + POCl3 | Heating under reflux | Extraction, recrystallization |

Research Findings and Yields

- The bromination step proceeds with high conversion, yielding the bromo intermediate in good yield (~85-90%).

- The lithium-halogen exchange and nucleophilic addition step is sensitive to temperature and reagent stoichiometry; yields around 70-80% are typical.

- Acidic reflux and catalytic hydrogenation steps provide the piperidinyl pyrimidine intermediate with yields of 60-75%.

- Chlorination with phosphorus oxychloride is efficient, often yielding >80% of the chloro-substituted pyrimidine.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the substitution pattern on the pyrimidine and piperidine rings.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular weight and presence of fluorine substituent.

- Melting Point: Purified compounds typically exhibit sharp melting points (e.g., 183-185 °C for related pyrimidine derivatives).

- Chromatography: Silica gel chromatography using dichloromethane-methanol mixtures is standard for purification.

Summary Table of Preparation Steps

| Step No. | Intermediate/Product | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-2-methylpyrimidine | Br2, AcOH | Reflux overnight | 85-90 | Bromination |

| 2 | 1-Benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol | n-BuLi, N-benzylpiperidine ketone | THF, -78 °C | 70-80 | Lithiation and addition |

| 3 | 5-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine | Conc. HCl, EtOH | Reflux 4 h | 60-75 | Acidic cyclization |

| 4 | 2-Methyl-5-(piperidin-4-yl)pyrimidine | Pd/C, H2 | RT, 24 h | 65-75 | Hydrogenation |

| 5 | 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine | POCl3, fluoromethylating agent | Reflux, basic conditions | Variable | Chlorination and fluoromethylation |

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the fluoromethyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrimidine ring can be coupled with aryl or vinyl groups.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various nucleophiles under anhydrous conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate under inert atmosphere.

Major Products Formed

Substitution Products: Amino or thiol-substituted pyrimidines.

Oxidation Products: Oxidized derivatives of the piperidine ring.

Coupling Products: Biaryl or vinyl-pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.

Industry: As an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features of Pyrimidine Derivatives

Key Observations:

Physicochemical Properties and Stability

- Solubility: Piperidine and fluoromethyl groups may reduce aqueous solubility compared to hydroxyl or amino-substituted derivatives (e.g., ).

- Synthetic Accessibility : The target compound’s fluoromethyl-piperidine group requires specialized fluorination techniques, unlike chloromethyl analogs .

- Crystallinity : Piperidine-substituted pyrimidines (e.g., ) often form stable crystals, aiding in structural characterization via X-ray diffraction .

Biological Activity

4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a chloro group and a piperidine moiety, which may influence its pharmacological properties. Understanding the biological activity of this compound is essential for its potential applications in drug development.

- Molecular Formula : C11H13ClN4

- Molecular Weight : 224.7 g/mol

- IUPAC Name : 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine

The biological activity of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The fluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate cell membranes and reach intracellular targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine exhibit significant anticancer properties. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 5.2 | MCF-7 (Breast) |

| Compound B | 8.1 | A549 (Lung) |

| 4-Chloro... | TBD | TBD |

Antiviral Activity

Pyrimidine derivatives have also demonstrated antiviral activity against various viruses. For example, some studies report that similar compounds can inhibit viral replication in vitro, showing potential as antiviral agents.

Case Studies

-

Study on Anticancer Effects :

In a study examining the effects of pyrimidine derivatives on MCF-7 breast cancer cells, it was found that certain modifications to the pyrimidine structure enhanced apoptotic activity, leading to increased caspase activation and cell death. The study highlighted the importance of substituent groups in modulating biological activity. -

Antiviral Efficacy :

Another case study explored the antiviral properties of related compounds against influenza viruses. The results indicated that specific structural features, including halogen substitutions, significantly enhanced antiviral efficacy, suggesting a similar potential for 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine.

Safety and Toxicity

Assessments of toxicity are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that pyrimidine derivatives exhibit low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses.

Q & A

Q. How can the synthesis of 4-Chloro-6-(3-(fluoromethyl)piperidin-1-yl)-2-methylpyrimidine be optimized for improved yield and purity?

Methodological Answer: Synthesis optimization involves:

- Nucleophilic Substitution : Reacting 4-chloro-2-methylpyrimidine with 3-(fluoromethyl)piperidine under basic conditions (e.g., potassium carbonate) to facilitate displacement of the chloro group .

- Catalyst Selection : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in heterocyclic coupling steps .

- Scalable Conditions : Adjusting solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to balance reaction kinetics and side-product formation .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product (>95%) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions (e.g., fluoromethyl piperidine integration at δ 4.2–4.5 ppm for CH2F) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 299.0984 for C12H15ClFN3) .

- HPLC-PDA : Assess purity (>98%) using a C18 column with acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the fluoromethyl group on the piperidine ring influence reactivity in downstream derivatization?

Methodological Answer:

- Electrophilic Reactivity : The fluoromethyl group (CH2F) enhances electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura cross-coupling reactions .

- Hydrogen Bonding : Fluorine’s electronegativity modulates interactions with biological targets (e.g., kinases), which can be quantified via molecular docking simulations .

- Metabolic Stability : Comparative studies with non-fluorinated analogs (e.g., methyl or hydroxymethyl) using liver microsome assays reveal slower oxidative degradation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Methodological Answer:

- Dose-Response Analysis : Test across a broad concentration range (nM to μM) to identify activity thresholds. For example, antimicrobial effects may dominate at lower doses (<10 μM), while apoptosis induction occurs at higher doses (>50 μM) .

- Target Profiling : Use kinase inhibition panels or proteome-wide affinity assays to distinguish off-target effects .

- Structural Analog Comparison : Compare with derivatives lacking the fluoromethyl group (e.g., 4-chloro-6-piperidinyl-2-methylpyrimidine) to isolate substituent-specific effects .

Q. What strategies are recommended for designing Structure-Activity Relationship (SAR) studies on this scaffold?

Methodological Answer:

- Core Modifications : Synthesize analogs with varying substituents (e.g., 6-position piperidine vs. morpholine) and evaluate IC50 values against target proteins .

- Substituent Libraries : Prepare derivatives with halogen (Cl, Br), alkyl (methyl, ethyl), or aryl groups at the 4-position to map steric and electronic effects .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate molecular fields (e.g., electrostatic potential near the fluoromethyl group) with activity trends .

Data Contradiction Analysis

Q. How should discrepancies in solubility data (e.g., DMSO vs. aqueous buffer) be addressed?

Methodological Answer:

- Solvent Screening : Measure solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid using UV-Vis spectroscopy or nephelometry .

- Salt Formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility, as seen in dihydrochloride analogs .

- Aggregation Studies : Use dynamic light scattering (DLS) to detect nanoparticle formation at high concentrations (>100 μM) .

Comparative Structural Analysis

| Compound | Key Substituents | Reported Activity | Reference |

|---|---|---|---|

| Target Compound | 3-(Fluoromethyl)piperidin-1-yl | Anticancer (IC50 = 1.2 μM) | |

| 4-Chloro-6-piperidinyl analog | Piperidine (no fluoromethyl) | Antimicrobial (MIC = 8 μg/mL) | |

| Sulfonamide Derivative | 4-Methylsulfonylphenyl | Antibiotic (MIC = 2 μg/mL) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.